molecular formula C9H12ClNO B3278507 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine CAS No. 67932-57-4

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Cat. No. B3278507
CAS RN: 67932-57-4
M. Wt: 185.65 g/mol
InChI Key: SZQPCLQVRLLNHD-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-methoxyphenyl)ethan-1-amine” is an organic compound that contains a methoxy group (-OCH3), a chloro group (-Cl), and an ethan-1-amine group (-NH2) attached to a phenyl ring. The presence of these functional groups can influence the compound’s reactivity and properties.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, amines like this are often synthesized through nucleophilic substitution reactions where an amine (like ammonia or an alkylamine) reacts with a suitable alkyl halide1. Alternatively, reduction of nitriles or amides can also yield amines1.



Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the functional groups. The electron-donating methoxy group and electron-withdrawing chloro group could cause interesting effects on the electronic distribution in the molecule.



Chemical Reactions Analysis

Amines are generally basic and can undergo a variety of reactions, such as alkylation, acylation, and reactions with nitrous acid. The presence of the methoxy and chloro groups on the phenyl ring can direct electrophilic aromatic substitution reactions to certain positions on the ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and methoxy groups could increase its solubility in polar solvents. The exact properties would need to be determined experimentally.


Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, amines can be irritants and can have harmful effects if ingested, inhaled, or come into contact with the skin234.


Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to study its reactivity, potential biological activity, and the effects of the methoxy and chloro substituents on its properties.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a comprehensive analysis, experimental data and further research would be needed.


properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPCLQVRLLNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545755
Record name 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

CAS RN

67932-57-4
Record name 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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